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Compound of Interest

Compound Name: Tribromofluoromethane

Cat. No.: B1329301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

tribromofluoromethane (CBr₃F), a compound of interest in various chemical research and

development sectors. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application.

Spectroscopic Data Summary
The empirical formula of tribromofluoromethane is CBr₃F, and its molecular weight is

approximately 270.72 g/mol .[1][2] The following tables summarize the available quantitative

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for Tribromofluoromethane

Parameter Value Source

Chemical Shift (δ)
77.16 ppm (Referenced to

CDCl₃)
[1]

Multiplicity Quartet (due to ¹JC-F coupling)

Coupling Constant (¹JC-F) ~300-350 Hz (Estimated)
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Table 2: ¹⁹F NMR Spectroscopic Data for Tribromofluoromethane

Parameter Value Source

Chemical Shift (δ)
-70 to -80 ppm (Estimated,

referenced to CFCl₃)

Multiplicity Singlet

Note: An experimental ¹⁹F NMR spectrum for tribromofluoromethane was not readily

available in public databases. The estimated chemical shift is based on typical values for

fluorinated methanes and related organofluorine compounds.

Infrared (IR) Spectroscopy
The infrared spectrum of tribromofluoromethane is characterized by strong absorptions

corresponding to the carbon-fluorine and carbon-bromine stretching vibrations.

Table 3: Key Infrared Absorption Bands for Tribromofluoromethane

Wavenumber
(cm⁻¹)

Assignment Intensity Source

~1070 C-F Stretch Strong [3]

~650 C-Br Stretch Strong

Mass Spectrometry (MS)
The mass spectrum of tribromofluoromethane is characterized by a complex isotopic pattern

due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak is

often observed, and the fragmentation pattern is dominated by the loss of bromine and fluorine

atoms.

Table 4: Major Mass Spectral Peaks for Tribromofluoromethane
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m/z Relative Intensity Assignment Source

272, 270, 268, 266 Variable
[CBr₃F]⁺ (Molecular

Ion Cluster)
[2]

193, 191, 189 High [CBr₂F]⁺ [1]

112, 110 Moderate [CBrF]⁺

69 Low
[CF₃]⁺

(rearrangement)

31 Moderate [CF]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard techniques for the analysis of volatile

organohalogen compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹³C and ¹⁹F NMR spectra of tribromofluoromethane.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.

Sample Preparation:

A solution of tribromofluoromethane (approximately 50-100 mg for ¹³C NMR, 10-20 mg for

¹⁹F NMR) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d,

CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of a suitable internal standard (e.g., tetramethylsilane for ¹³C NMR, or an

external reference for ¹⁹F NMR) may be added.

¹³C NMR Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, depending on the concentration.

Relaxation Delay: 2 seconds.

¹⁹F NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment.

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: -50 to -100 ppm (can be adjusted based on initial scans).

Number of Scans: 64 or more.

Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid tribromofluoromethane.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr) are clean and

a background spectrum has been collected.

For the ATR method, place a single drop of neat tribromofluoromethane directly onto the

crystal.
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For the transmission method, place a drop of the liquid between two salt plates to create a

thin film.[4]

Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of tribromofluoromethane in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 10-100 ppm.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase to 150 °C at a rate of 10 °C/min.
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Hold at 150 °C for 2 minutes.

MS Ion Source: Electron Ionization (EI) at 70 eV.

MS Scan Range: m/z 30-350.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide, as well as a general workflow for the analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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